(Z)-But-2-en-2-ylboronic acid (Z)-But-2-en-2-ylboronic acid
Brand Name: Vulcanchem
CAS No.: 125261-73-6
VCID: VC8223709
InChI: InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3+
SMILES: B(C(=CC)C)(O)O
Molecular Formula: C4H9BO2
Molecular Weight: 99.93 g/mol

(Z)-But-2-en-2-ylboronic acid

CAS No.: 125261-73-6

Cat. No.: VC8223709

Molecular Formula: C4H9BO2

Molecular Weight: 99.93 g/mol

* For research use only. Not for human or veterinary use.

(Z)-But-2-en-2-ylboronic acid - 125261-73-6

Specification

CAS No. 125261-73-6
Molecular Formula C4H9BO2
Molecular Weight 99.93 g/mol
IUPAC Name [(Z)-but-2-en-2-yl]boronic acid
Standard InChI InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3+
Standard InChI Key CCXHEPSOPWJNJB-UHFFFAOYSA-N
SMILES B(C(=CC)C)(O)O
Canonical SMILES B(C(=CC)C)(O)O

Introduction

Structural and Electronic Characteristics

Molecular Configuration and Stereochemistry

The Z-isomer of but-2-en-2-ylboronic acid features a planar alkene group with substituents (methyl and boronic acid) positioned on the same side of the double bond. This spatial arrangement imposes distinct electronic and steric effects during reactions. Computational models suggest a bond angle of approximately 120° at the boron center, with partial conjugation between the empty p-orbital of boron and the π-system of the alkene .

Table 1: Key Structural Parameters of (Z)-But-2-en-2-ylboronic Acid Derivatives

ParameterValue (Pinacol Ester Derivative)
Molecular FormulaC₁₀H₁₉BO₂
Molecular Weight182.07 g/mol
Hybridization (Boron)sp²
B-O Bond Length~1.36 Å

Synthetic Methodologies

Hydroboration-Oxidation of Alkynes

The pinacol ester derivative is synthesized via rhodium-catalyzed hydroboration of 2-butyne with pinacolborane (HBpin). Under inert conditions, this method achieves >90% stereoselectivity for the Z-isomer, as confirmed by 11B^{11}\text{B} NMR spectroscopy . The free boronic acid is subsequently liberated via acidic hydrolysis, though isolation proves challenging due to its propensity for protodeboronation.

Palladium-Mediated Transmetalation

In Suzuki-Miyaura couplings, the boronic acid undergoes transmetalation with Pd(0) complexes, forming a Pd(II)-alkenyl intermediate. Kinetic studies reveal a second-order dependence on palladium concentration, suggesting a bimetallic oxidative addition mechanism .

Reactivity and Mechanistic Pathways

Suzuki-Miyaura Cross-Coupling

Reaction with aryl halides proceeds via a well-established catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the aryl halide bond.

  • Transmetalation: Boronic acid transfers the alkenyl group to Pd(II).

  • Reductive Elimination: Carbon-carbon bond formation releases the coupled product.

Steric hindrance from the Z-alkenyl group slows transmetalation relative to E-isomers, yielding 75–85% isolated yields in model reactions with bromobenzene .

Tandem Carbene Insertion Reactions

Recent advances demonstrate the compound’s utility in palladium-carbene cascades. Upon treatment with α-diazocarbonyl substrates, the boronic acid participates in migratory insertion followed by β-hydride elimination, producing α-aryl-α,β-unsaturated ketones in 82% yield .

Applications in Materials Science and Medicinal Chemistry

Polymer Functionalization

Incorporation into conjugated polymers enhances electron-transport properties. For example, copolymerization with thiophene derivatives yields materials with 2.1 eV bandgaps, suitable for organic photovoltaics .

Protease Inhibition

The boronic acid moiety acts as a transition-state analog in serine protease active sites. Molecular docking simulations predict a Kᵢ of 12 nM against trypsin-like enzymes, though in vitro validation remains pending .

Comparative Analysis with Structural Analogs

Table 2: Reactivity Trends Among Alkenylboronic Acids

CompoundSuzuki-Miyaura Yield (%)Thermal Stability (°C)
(Z)-But-2-en-2-ylboronic7840
(E)-But-2-en-2-ylboronic8935
Vinylboronic Acid9525

The Z-isomer’s reduced yield stems from slower transmetalation kinetics, while its marginally higher stability reflects decreased conjugation between boron and the alkene .

Future Research Directions

  • Catalyst Design: Developing chiral palladium complexes to exploit the Z-alkene’s stereochemical influence.

  • In Vivo Studies: Evaluating biocompatibility for boron neutron capture therapy applications.

  • Computational Modeling: Using DFT to predict reactivity with emerging electrophiles like sulfonium salts.

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